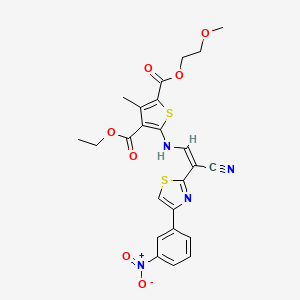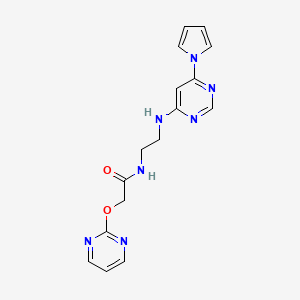![molecular formula C11H14N4O3 B2580110 2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide CAS No. 896061-94-2](/img/structure/B2580110.png)
2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids, involves expanding the substrate scope of the procedure and studying their intramolecular cyclization in the presence of propionic anhydride . The synthesized compounds were evaluated for their anti-inflammatory activity and acute toxicity .Wissenschaftliche Forschungsanwendungen
Antioxidant and Biofilm Inhibition Activities
A study by Sheikh et al. (2021) on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, which share a structural resemblance to 2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide, reported significant antioxidant and biofilm inhibition activities. These compounds exhibited enhanced scavenging abilities due to electron-donating groups and showed more activity against Gram-negative bacterial strains, highlighting their potential for pharmaceutical applications in combating oxidative stress and biofilm-associated infections.
Optical Nonlinearity and Limiting Studies
The research conducted by Naseema et al. (2012) on propane hydrazides, which are structurally similar to the compound of interest, delved into their third-order nonlinear optical properties. Utilizing the Z-scan technique, they discovered that these compounds exhibit potential for applications in optical devices such as limiters and switches due to their two-photon absorption capabilities.
Structural Aspects and Intermolecular Interactions
Bustos et al. (2015) analyzed the structural characteristics of α-dihydrazones, closely related to the specified chemical, unveiling a complex array of intermolecular interactions. Their findings emphasize the stability of crystal structures facilitated by various weak interactions, including unusual electron donor-acceptor interactions, which could inform the design of new materials with tailored properties.
Antimicrobial Properties
Another facet of research is the synthesis and evaluation of antimicrobial activities of related compounds. For instance, Bera et al. (2017) synthesized a pyridinyl thiazole ligand with a hydrazone moiety and its cobalt(III) complex, demonstrating strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in developing new antimicrobial agents.
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism, as explored by Zmijewski et al. (2006), highlights the relevance of compounds like 2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide in generating mammalian metabolites. This approach facilitates the structural characterization of metabolites, underscoring the importance of such compounds in understanding drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-8-5-3-7(4-6-8)14-15-9(10(12)16)11(13)17/h3-6,14H,2H2,1H3,(H2,12,16)(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWFICGSYAFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN=C(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2580027.png)
![3-[(4-Bromophenyl)methyl]-3-methylazetidine;hydrochloride](/img/structure/B2580029.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)
![4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B2580031.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2580032.png)



![3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2580040.png)


![1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2580046.png)
![N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2580049.png)
